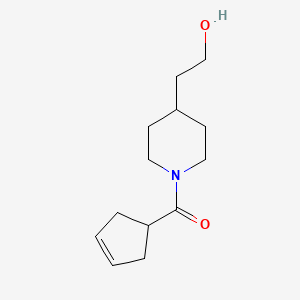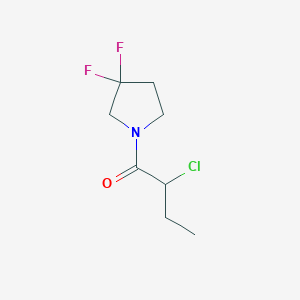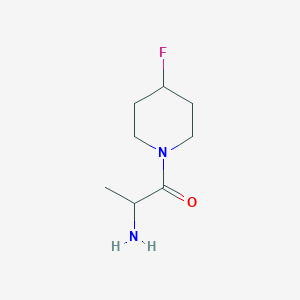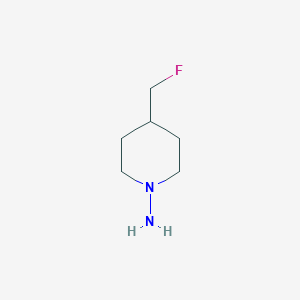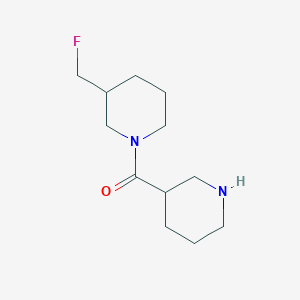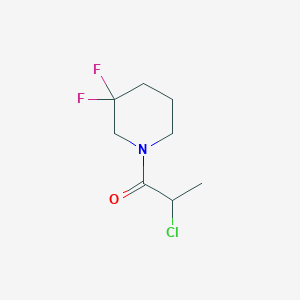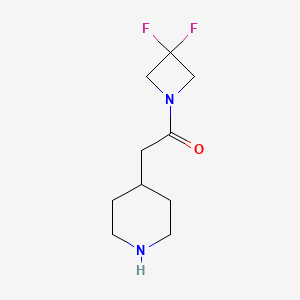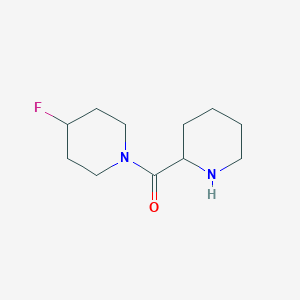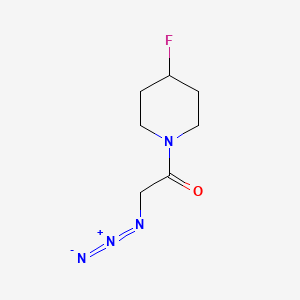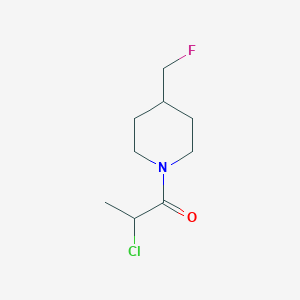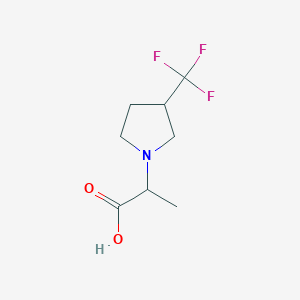
(3-(二氟甲基)哌啶-1-基)(哌啶-4-基)甲酮
描述
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . The synthesis of piperidone derivatives involves various catalysts .
Molecular Structure Analysis
The molecular formula of DFMPM is C12H20F2N2O . The structure of piperidine moiety is a key and extensive category of Nitrogen bearing heterocyclic compounds .
Chemical Reactions Analysis
Piperidone derivatives are synthesized from domino reactions of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . These compounds have wide range of bioactivities .
科学研究应用
合成方法
已经进行了关于相关化合物合成的研究,强调了过程的效率和产率。例如,郑瑞探索了使用易得的起始材料合成(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐,取得了合理的产率 (Zheng Rui, 2010)。
抗菌活性
合成了一系列2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物,并对它们进行了体外抗菌和抗真菌活性测试,一些化合物显示出对病原菌株有希望的结果 (L. Mallesha & K. Mohana, 2014)。
结构研究和理论计算
对与“(3-(二氟甲基)哌啶-1-基)(哌啶-4-基)甲酮”相关的化合物进行了详细的结构和理论分析。这些研究包括X射线衍射、Hirshfeld表面分析和密度泛函理论计算,以了解分子结构、稳定性和电子性质 (C. S. Karthik et al., 2021)。
潜在的药用应用
已经对一些相关化合物进行了研究,包括抗白血病活性。对哌啶骨架的研究导致合成了对白血病细胞具有抗增殖活性的衍生物,突显了这类结构的治疗潜力 (K. Vinaya et al., 2011)。
作用机制
- However, piperidine derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Biochemical Pathways
Pharmacokinetics (ADME)
- Information on absorption is not available. Volume of distribution is not reported. The compound may undergo metabolic transformations. Details about excretion are lacking. Not specified .
生化分析
Biochemical Properties
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as protein kinases, which are crucial for regulating cellular processes through phosphorylation . The interaction with protein kinases involves binding to the active site, thereby modulating the enzyme’s activity. Additionally, (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone can form complexes with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . By modulating these pathways, (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone can alter gene expression and cellular metabolism. For instance, it can enhance or inhibit the transcription of specific genes, leading to changes in protein synthesis and metabolic flux . Furthermore, this compound has been shown to affect cellular proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone can inhibit the activity of certain protein kinases by occupying the active site, preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone may undergo degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as enhancing cellular signaling and metabolic processes . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . The distribution of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone within tissues can influence its biological activity, with higher concentrations observed in target tissues .
Subcellular Localization
The subcellular localization of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm can affect signaling pathways and metabolic processes .
属性
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)10-2-1-7-16(8-10)12(17)9-3-5-15-6-4-9/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUPLNHAXMHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


